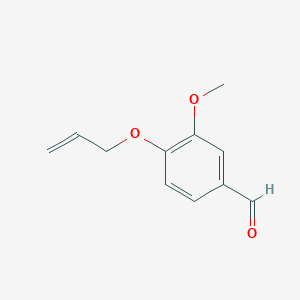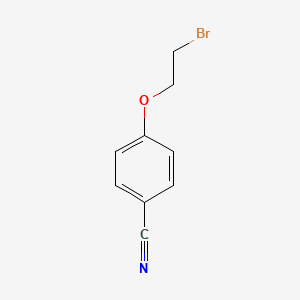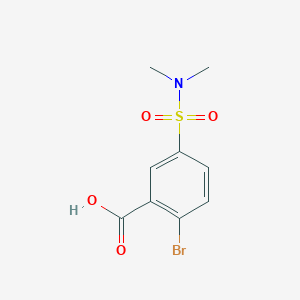
4-(アリルオキシ)-3-メトキシベンズアルデヒド
概要
説明
O-アリルバニリン: は、香料剤として広く知られているバニリンの誘導体です。O-アリルバニリンは、バニリン分子の酸素原子にアリル基が結合していることを特徴としています。 この化合物は、抗がん特性を含む潜在的な生物学的活性により注目を集めています .
科学的研究の応用
Chemistry: : O-allylvanillin is used as a precursor in the synthesis of various chalcone derivatives, which have shown potential anticancer activity .
Biology: : In biological research, O-allylvanillin has been studied for its cytotoxic effects on cancer cell lines, including THP-1, HL60, Hep-G2, and MCF-7 .
Medicine: : O-allylvanillin’s anticancer properties make it a candidate for further research in cancer therapy. It has shown inhibitory effects on the growth of various cancer cells .
Industry: : In the industrial sector, O-allylvanillin is used in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals .
準備方法
合成経路と反応条件
工業的製造方法: : O-アリルバニリンの工業的製造は、通常、アリルハロゲン化物を用いたバニリンのアリル化を含みます。 反応条件は、生成物の高収率と純度を確保するために最適化されています .
化学反応の分析
反応の種類
酸化: O-アリルバニリンは、酸化反応を受けて様々な酸化生成物を生成することができます。
還元: O-アリルバニリンの還元は、還元誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物: : これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はアルデヒドやカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性があります .
科学研究への応用
化学: : O-アリルバニリンは、様々なカルコン誘導体の合成における前駆体として使用されており、これらの誘導体は潜在的な抗がん活性を示しています .
生物学: : 生物学的研究において、O-アリルバニリンは、THP-1、HL60、Hep-G2、MCF-7などの癌細胞株に対する細胞毒性効果について研究されてきました .
医学: : O-アリルバニリンの抗がん特性は、がん治療におけるさらなる研究の候補となっています。 これは、様々な癌細胞の増殖を阻害する効果を示しています .
産業: : 産業部門では、O-アリルバニリンは、生物活性化合物の合成や医薬品の製造における中間体として使用されています .
作用機序
O-アリルバニリンは、様々な分子標的と経路を通じてその効果を発揮します。これは、細胞増殖を阻害し、アポトーシスを誘導することにより、癌細胞の増殖を阻害することが示されています。 正確なメカニズムには、癌細胞の生存に不可欠な主要な酵素やシグナル伝達経路の阻害が含まれます .
類似化合物の比較
類似化合物
バニリン: O-アリルバニリンの母体化合物で、その香料特性で知られています。
O-アリルカルコン: 潜在的な抗がん活性を有するO-アリルバニリンの誘導体です.
フェルラ酸エチル: 同様の方法で合成できる別のバイオベースのフェノールです.
独自性: : O-アリルバニリンは、アリル基の存在によって独特です。この基は、独特の化学的性質と生物学的活性を付与します。 その潜在的な抗がん特性は、医薬品化学における興味深い化合物となっています .
類似化合物との比較
Similar Compounds
Vanillin: The parent compound of O-allylvanillin, known for its flavoring properties.
O-allylchalcone: A derivative of O-allylvanillin with potential anticancer activity.
Ethyl ferulate: Another bio-based phenol that can be synthesized using similar methods.
Uniqueness: : O-allylvanillin is unique due to its allyl group, which imparts distinct chemical properties and biological activities. Its potential anticancer properties make it a compound of interest in medicinal chemistry .
特性
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCHURQYFMBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366362 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-95-1 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(allyloxy)-3-methoxybenzaldehyde in the synthesis of the studied calix[4]resorcinarene derivative, and what structural information supports its identification?
A1: 4-(Allyloxy)-3-methoxybenzaldehyde (compound 2 in the study) serves as a crucial building block in the synthesis of C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene (compound 3). It reacts with resorcinol in the presence of hydrochloric acid to form the final calixarene structure []. The successful synthesis of compound 2 was confirmed through various spectroscopic techniques. The Fourier-transform infrared spectroscopy (FTIR) analysis showed characteristic peaks corresponding to specific functional groups, including hydroxyl (-OH), aromatic and aliphatic C-H bonds, and ether (C-O-C) bonds. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. Additionally, mass spectrometry (MS) analysis confirmed the molecular weight of the synthesized compound [].
Q2: Does the research discuss the anticancer activity of 4-(allyloxy)-3-methoxybenzaldehyde itself, or is its significance solely tied to being a precursor molecule?
A2: The research primarily focuses on the anticancer activity of the final synthesized product, C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene []. While 4-(allyloxy)-3-methoxybenzaldehyde is a crucial precursor in this synthesis, the study doesn't delve into its independent anticancer properties. Further research would be needed to determine if this compound possesses any inherent anticancer activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)
![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
![4-[Butyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271608.png)


![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)







